2,3-Butanediol monoacetate

Beschreibung

Eigenschaften

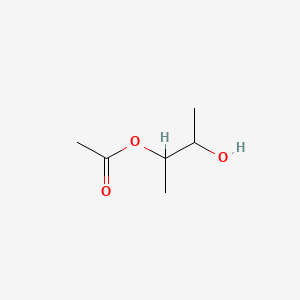

IUPAC Name |

3-hydroxybutan-2-yl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(7)5(2)9-6(3)8/h4-5,7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWWODMTUXMSAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)OC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971686 | |

| Record name | 3-Hydroxybutan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56255-48-2 | |

| Record name | 2,3-Butanediol monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056255482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxybutan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of 2,3 Butanediol 2,3 Bdo As a Versatile Platform Chemical

2,3-Butanediol (B46004), an organic compound with the formula (CH₃CHOH)₂, is a promising bio-based platform chemical with wide-ranging applications across various industries, including agriculture, pharmaceuticals, and polymers. nih.govwikipedia.org It can be produced from renewable biomass through microbial fermentation, offering a more sustainable alternative to petroleum-based production methods. nih.govmdpi.com The global market for 2,3-BDO is expanding, driven by the increasing demand for eco-friendly products. researchgate.netdatahorizzonresearch.com

The versatility of 2,3-BDO stems from its ability to be converted into numerous high-value chemicals. nih.govacs.org These derivatives include:

Methyl Ethyl Ketone (MEK): A valuable solvent used in paints, coatings, and adhesives. datahorizzonresearch.comdntb.gov.ua

1,3-Butadiene (B125203): A key monomer in the production of synthetic rubber. acs.orgdntb.gov.ua

Acetoin (B143602): Used in food flavoring, as a plant growth promoter, and in biological pest control. nih.gov

Diacetyl: A flavor enhancer. nih.gov

The production of these derivatives from a renewable source like 2,3-BDO is a significant step towards a circular economy and reducing reliance on fossil fuels. mdpi.com

The Rationale for Academic Research on 2,3 Butanediol Monoacetate Derivatives

The esterification of 2,3-BDO with acetic acid yields two main products: 2,3-Butanediol (B46004) monoacetate and 2,3-Butanediol diacetate. researchgate.net Academic research has shown a growing interest in the monoacetate derivative for several key reasons.

Furthermore, 2,3-Butanediol monoacetate itself has potential applications. For instance, it has been identified as a volatile compound in traditional balsamic vinegar, contributing to its complex aroma profile. giuseppezeppa.com Research into its specific properties and potential uses is an active area of investigation.

An Overview of the Current Research Landscape and Gaps

Chemical Esterification Routes

Chemical esterification stands as a principal pathway for synthesizing 2,3-butanediol monoacetate. This method relies on the direct reaction between 2,3-butanediol and a carboxylic acid.

Direct Monoesterification of 2,3-Butanediol with Carboxylic Acids

The direct reaction of one mole of 2,3-butanediol with one mole of a carboxylic acid, such as acetic acid, yields one mole of this compound and one mole of water. researchgate.net This reaction is a reversible process, and achieving high yields of the monoester requires careful consideration of reaction conditions.

The molar ratio of the reactants, specifically the carboxylic acid to 2,3-butanediol, is a critical parameter in controlling the selectivity towards monoester formation. acs.org Studies have investigated the impact of varying the molar ratio of acetic acid to 2,3-butanediol. For instance, experiments have been conducted with molar ratios ranging from 2 to 12. acs.orgresearchgate.net Achieving high selectivity for the monoacetate is often challenging as the diester is also readily formed. Research on the esterification of 2,3-butanediol with levulinic acid showed that even with a 1:3 molar ratio of 2,3-butanediol to levulinic acid, the yield of the monoester was significantly lower than the diester after 24 hours at 80°C. diva-portal.org

Table 1: Effect of Reactant Molar Ratio on 2,3-Butanediol Esterification

| Molar Ratio (Acetic Acid:2,3-Butanediol) | Temperature (°C) | Catalyst | Key Observation | Reference |

| 2 to 12 | 50 to 110 | Amberlyst 36 | Investigated to understand kinetic behavior. | acs.orgresearchgate.net |

| 1:3 (2,3-Butanediol:Levulinic Acid) | 80 | Brønsted Acidic Ionic Liquids | Low yield (8%) of monoester observed. | researchgate.netdiva-portal.org |

A significant challenge in the synthesis of this compound is the concurrent formation of the diester, 2,3-butanediol diacetate. researchgate.net The second esterification step, where the remaining alcohol function of the monoester reacts with another mole of the carboxylic acid, leads to the diacetate and an additional mole of water. researchgate.net In some cases, the diester can be the major product. For example, the esterification of 2,3-butanediol with acetic acid can result in the formation of butane-2,3-diyl diacetate. researchgate.net Similarly, in the reaction with levulinic acid, the diester, butane-2,3-diyl bis(4-oxopentanoate), was formed with a high yield and selectivity. researchgate.net

Catalysis in Esterification Reactions

To enhance the reaction rate and improve the efficiency of this compound synthesis, various catalytic systems have been explored. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous catalysts, which exist in the same phase as the reactants, have been studied for the esterification of 2,3-butanediol since as early as 1945 under the Synthetic Rubber Program. researchgate.netacs.orgresearchgate.net Sulfuric acid is a common homogeneous catalyst used for esterification reactions. researchgate.netnih.gov For instance, the esterification of 2,3-butanediol with formic acid and acetic acid catalyzed by sulfuric acid resulted in diester yields of 70% and 85%, respectively. nih.gov More recently, sulfonic acid-functionalized pyridinium (B92312) ionic liquids have also been utilized as homogeneous catalysts. researchgate.net

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily due to their ease of separation from the reaction mixture and potential for recycling. researchgate.netacs.orgresearchgate.net Among these, the ion-exchange resin Amberlyst 36 has been extensively investigated for the esterification of 2,3-butanediol with acetic acid. researchgate.netacs.orgresearchgate.net

Kinetic studies of this reaction using Amberlyst 36 have been performed in batch reactors under various conditions. acs.orgresearchgate.net Experiments were conducted with catalyst amounts ranging from 1.1% to 4.4% relative to the initial molar quantity of 2,3-butanediol, at temperatures between 50 and 110 °C. acs.orgresearchgate.net The performance of Amberlyst 36 has been found to be comparable to its use in the esterification of other diols, such as ethylene (B1197577) glycol, with acetic acid. researchgate.net The use of Amberlyst 36 allows for the development of kinetic models that can accurately represent the evolution of all species present during the reaction. acs.org Other heterogeneous catalysts, such as Amberlite IR-120 and Al-SBA-15, have also been explored for similar esterification reactions. researchgate.net

Table 2: Performance of Heterogeneous Catalysts in Esterification

| Catalyst | Reactants | Temperature (°C) | Key Findings | Reference |

| Amberlyst 36 | 2,3-Butanediol, Acetic Acid | 50 - 110 | Effective for esterification; allows for kinetic modeling. | acs.orgresearchgate.net |

| Amberlyst 36 | Ethylene Glycol, Acetic Acid | Not specified | Similar performance to 2,3-butanediol esterification expected. | researchgate.net |

| Amberlite IR-120 | 2,3-Butanediol, Levulinic Acid | 60 - 105 | Used for comparison with other catalysts. | researchgate.net |

| Al-SBA-15 | Glycerol (B35011), Levulinic Acid | 140 | High selectivity (85%) for diacylglycerides. | researchgate.net |

Reaction Kinetics and Thermodynamic Analysis of Monoesterification

The synthesis of this compound is the first of a two-step sequential esterification reaction where 2,3-Butanediol (2,3-BDO) reacts with acetic acid (AA). researchgate.net This initial reaction yields one mole of this compound (2,3-BDOmonoAc) and one mole of water. researchgate.net A subsequent reaction can then esterify the remaining alcohol group to form 2,3-Butanediol diacetate (2,3-BDOdiAc). researchgate.net A comprehensive understanding of the kinetics and thermodynamics of the first reaction is essential for controlling the production of the desired monoacetate.

Determination of Forward and Reverse Rate Constants

The monoesterification of 2,3-BDO is a reversible reaction. The forward rate constant (k₁) quantifies the speed of the formation of this compound and water from the reactants, while the reverse rate constant (k₋₁) represents the rate of the hydrolysis of the monoacetate back into 2,3-BDO and acetic acid. researchgate.net

In studies investigating the heterogeneously catalyzed esterification over an ion-exchange resin (Amberlyst 36), these rate constants were determined by fitting experimental concentration data to a pseudo-homogeneous kinetic model. researchgate.net The rate constants are crucial for predicting how quickly the reaction approaches equilibrium. The values are highly dependent on reaction conditions, particularly temperature. researchgate.net

Evaluation of Equilibrium Constants and Activation Energies

The equilibrium constant for the monoesterification (K₁) is defined as the ratio of the forward and reverse rate constants (K₁ = k₁/k₋₁). researchgate.net It indicates the relative concentrations of products and reactants at equilibrium. A study of the esterification of 2,3-BDO with acetic acid provided key thermodynamic data for this first reaction step. researchgate.net

The activation energy (Eₐ) represents the minimum energy required for the reaction to occur. It is determined by applying the Arrhenius equation, which relates the rate constant to temperature. For the monoesterification reaction, the activation energy (Eₐ₁) was calculated to be 48.7 kJ·mol⁻¹, with the pre-exponential factor (A₁) being 1.1 x 10⁵ L·mol⁻¹·min⁻¹. The standard enthalpy of reaction (ΔHᵣ₁°) was found to be -11.9 kJ·mol⁻¹, indicating a slightly exothermic reaction. researchgate.net

Below is a table summarizing the kinetic and thermodynamic constants for the monoesterification reaction at various temperatures, as determined in a study using a 2.2% catalyst load and a 2:1 molar ratio of acetic acid to 2,3-butanediol. researchgate.net

| Temperature (°C) | Forward Rate Constant, k₁ (L·mol⁻¹·min⁻¹) | Reverse Rate Constant, k₋₁ (L·mol⁻¹·min⁻¹) | Equilibrium Constant, K₁ |

|---|---|---|---|

| 50 | 0.0010 | 0.00015 | 6.67 |

| 70 | 0.0028 | 0.00051 | 5.49 |

| 90 | 0.0071 | 0.00155 | 4.58 |

| 110 | 0.0166 | 0.00419 | 3.96 |

Modeling of Reaction Progression and Product Distribution

To accurately predict the yield of this compound, kinetic models are developed. A successful model, based on reliable hypotheses, can represent the evolution of the concentrations of all chemical species (2,3-BDO, acetic acid, monoacetate, diacetate, and water) over time. researchgate.net By using a single set of determined kinetic and thermodynamic parameters, such models can accurately simulate the reaction progress under various conditions. researchgate.net These models are instrumental in understanding the product distribution and optimizing the reaction for monoacetate selectivity, preventing the overproduction of the diacetate. researchgate.net The comparison of model predictions with experimental data has shown a high degree of correlation, validating the model's utility for process design. researchgate.net

Process Parameters and Optimization for Enhanced this compound Yield and Selectivity

The yield and selectivity towards this compound are not only governed by the intrinsic kinetics but are also heavily influenced by controllable process parameters. researchgate.net Strategic manipulation of these parameters is key to maximizing the concentration of the desired monoester.

Effect of Reactant Molar Ratios

The molar ratio of acetic acid to 2,3-Butanediol is a critical parameter for controlling the reaction equilibrium. According to Le Chatelier's principle, increasing the concentration of a reactant (acetic acid) shifts the equilibrium towards the products. In experimental studies, molar ratios of acetic acid to 2,3-butanediol were varied from 2 to 12. researchgate.net Increasing the molar ratio enhances the conversion of 2,3-BDO. However, this also increases the rate of the subsequent reaction to form the diacetate. Therefore, an optimal molar ratio must be determined to maximize the yield of the monoacetate while minimizing the formation of the diacetate byproduct. researchgate.net

Influence of Temperature and Reaction Time

Temperature has a dual effect on the esterification process. As shown in the table above, higher temperatures (from 50°C to 110°C) significantly increase the forward and reverse rate constants, meaning that equilibrium is reached more quickly. researchgate.net However, since the monoesterification reaction is exothermic (ΔHᵣ₁° = -11.9 kJ·mol⁻¹), increasing the temperature slightly decreases the equilibrium constant (K₁), which disfavors product formation at equilibrium. researchgate.net

Consequently, the choice of temperature involves a trade-off between reaction rate and equilibrium position. Reaction time must be carefully optimized in conjunction with temperature. A shorter reaction time at a higher temperature might be employed to achieve a reasonable yield quickly without allowing significant conversion to the diacetate. Monitoring the product distribution over time is essential for quenching the reaction when the concentration of this compound is at its maximum. researchgate.net

Catalyst Loading and Recycling Efficiencies

In the heterogeneously catalyzed esterification of 2,3-butanediol, the catalyst loading and its ability to be recycled are paramount for process efficiency and sustainability. researchgate.net Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 36) and zeolites, are often favored because they can be easily separated from the reaction mixture and potentially reused. researchgate.netresearchgate.net

Catalyst Loading: The quantity of catalyst used directly influences the reaction rate. Studies on the esterification of 2,3-butanediol with acetic acid using Amberlyst 36 have investigated catalyst amounts ranging from 1.1% to 4.4% relative to the initial molar quantity of the diol. researchgate.net Increasing the catalyst load generally accelerates the reaction, but an optimal level must be determined to balance reaction speed with economic and mass transfer considerations. researchgate.net For other acylation reactions, catalysts like ZSM-5-SO3H have been used in amounts of 0.025–0.1 g per mmol of alcohol, demonstrating high efficiency under solvent-free conditions. nih.gov

Recycling Efficiencies: The reusability of a catalyst is a cornerstone of green chemistry, reducing waste and operational costs. Heterogeneous catalysts like zeolites and sulfonic acid-functionalized resins are designed for recovery and reuse. researchgate.netnih.gov For instance, the ZSM-5-SO3H catalyst was successfully recovered and reused for up to four cycles without a significant drop in its catalytic activity in various acylation reactions. nih.gov Similarly, HY-Zeolite has been noted for its efficiency and reusability in the selective monoacetylation of symmetrical diols. researchgate.net

Factors that can diminish recycling efficiency include the leaching of active sites, physical degradation of the catalyst structure, and fouling, where the catalyst surface is blocked by reactants or products. cdnsciencepub.com Research into solid-phase lanthanide catalysts immobilized on resins like Amberlite™ IR-120 highlights a focus on creating systems where the catalyst can be easily recovered by filtration and reused multiple times, a critical factor for industrial viability. cdnsciencepub.com

Table 1: Illustrative Catalyst Loading and Reusability in Acylation Reactions This table provides examples from related acylation reactions to illustrate typical performance.

| Catalyst | Reactants | Catalyst Loading | Recycling Results | Source |

|---|---|---|---|---|

| Amberlyst 36 | 2,3-Butanediol + Acetic Acid | 1.1% to 4.4% (molar) | Noted as a key advantage of heterogeneous catalysis. | researchgate.net |

| ZSM-5-SO3H | Alcohols/Amines + Acylating Agents | 0.025–0.1 g per mmol alcohol | Reused up to four times without noticeable decrease in activity. | nih.gov |

| HY-Zeolite | Symmetrical Diols + Acetic Anhydride | Not specified | Described as an efficient and reusable catalyst. | researchgate.net |

| La(III)-Amberlite™ IR-120 | Diols + Acyl Phosphate Monoesters | Not specified | Successfully isolated and reused for multiple cycles. | cdnsciencepub.com |

Biocatalytic and Biotechnological Approaches to this compound Formation

Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. Enzymes, particularly lipases and esterases, are central to these strategies.

Endogenous Formation as a Volatile Compound in Fermentation Processes

This compound is not only a synthetic product but also occurs naturally as a volatile organic compound (VOC) in various fermentation systems. cirad.frgiuseppezeppa.com It is formed endogenously through the metabolic activities of microorganisms, primarily yeasts and bacteria, which first produce 2,3-butanediol that can subsequently be esterified. beantobarworld.combeantobarworld.com

The presence of this compound has been identified through analytical techniques like gas chromatography-mass spectrometry (GC-MS) in several fermented foods, where it contributes to the complex aroma profile. cirad.frgiuseppezeppa.com

Cocoa Fermentation: During the post-harvest fermentation of cocoa beans, a crucial step for developing chocolate flavor precursors, a complex succession of microbial activities occurs. cirad.fr Yeasts initially produce ethanol and other compounds, including 2,3-butanediol. beantobarworld.combeantobarworld.com Subsequent esterification can lead to the formation of its monoacetate derivative. Studies have identified both isomer A and isomer B of this compound in raw cocoa beans, with their presence being influenced by the duration of fermentation and the use of specific yeast starter cultures. cirad.fr These esters are part of the rich volatilome that defines the final sensory characteristics of chocolate. researchgate.net

Vinegar Production: In the production of traditional balsamic vinegar, which involves lengthy aging and fermentation processes, this compound is among the numerous volatile substances detected. giuseppezeppa.com It is formed through enzymatic reactions occurring in the cooked must during the aging process. giuseppezeppa.com One study identified meso-2,3-butanediol (B1221857) monoacetate as a significant volatile component, highlighting its role in the characteristic aroma of aged vinegar. giuseppezeppa.com The precursor, 2,3-butanediol, is known to increase during the aging of vinegar as its own precursor, acetoin (B143602) (2-hydroxybutanone), decreases. researchgate.netnih.gov

Table 3: Detection of this compound in Fermented Foods

| Food System | Compound Detected | Context / Significance | Source |

|---|---|---|---|

| Cocoa Beans (during fermentation) | 2,3-Butanediol, monoacetate (isomers A and B) | Identified as a differentiating volatile compound linked to fermentation time and yeast inoculum. Contributes to the overall flavor profile. | cirad.fr |

| Traditional Balsamic Vinegar | meso-2,3-Butanediol, monoacetate | Detected as one of over one hundred volatile substances originating from fermentation, aging, and enzymatic reactions. | giuseppezeppa.com |

Correlation with Microbial Metabolism and Fermentation Conditions

A critical factor governing the production of 2,3-BD versus its precursor, acetoin, is the availability of oxygen. Oxygen levels directly impact the intracellular NADH/NAD+ ratio, which is a key regulator in this metabolic pathway. mdpi.comnih.gov Under oxygen-limited or anaerobic conditions, the regeneration of NAD+ is crucial for maintaining glycolytic flux. The reduction of acetoin to 2,3-BD, catalyzed by BDH, consumes NADH, thus helping to balance this ratio. nih.gov Consequently, lower oxygen levels tend to favor the production of 2,3-BD over acetoin. Conversely, higher aeration can lead to an accumulation of acetoin. magtech.com.cn For instance, in Paenibacillus polymyxa, it was observed that under aerobic conditions, the produced 2,3-BD could be converted back to acetoin over time. magtech.com.cn

The pH of the fermentation medium also plays a significant role. The production of 2,3-BD is a mechanism for some bacteria to prevent excessive acidification of their environment, which can result from the production of acidic byproducts like lactate (B86563), acetate (B1210297), and succinate (B1194679) during mixed-acid fermentation. mdpi.com By shifting the metabolic flux from acid production towards the neutral compound 2,3-BD, the organism can maintain a more favorable pH for growth. Therefore, controlling the pH of the culture, often in the slightly acidic range (around 5.0-6.5), can enhance 2,3-BD yields. mdpi.com

The composition of the fermentation medium, particularly the carbon and nitrogen sources, is another crucial aspect. Various substrates, including glucose, sucrose, glycerol, and even lignocellulosic hydrolysates, can be utilized for 2,3-BD production. osti.govnih.govmdpi.com The carbon-to-nitrogen (C/N) ratio in the medium can influence both cell growth and product formation. mdpi.com For example, studies with Bacillus subtilis have investigated the impact of different C/N ratios and the use of low-cost nitrogen sources to optimize 2,3-BD production. mdpi.com

The following table summarizes the findings from various studies on the microbial production of 2,3-BD under different fermentation conditions.

Table 1: Influence of Microbial Species and Fermentation Conditions on 2,3-Butanediol Production

| Microbial Strain | Key Fermentation Condition(s) | 2,3-BD Titer (g/L) | Primary Byproducts | Reference |

|---|---|---|---|---|

| Klebsiella oxytoca M1 | Optimized agitation speed (300 rpm vs. 400 rpm) | 109.6 vs. 118.5 | Acetoin | osti.gov |

| Bacillus licheniformis ATCC 14580 | Thermophilic (50 °C), simultaneous saccharification and fermentation of inulin | 103.0 | Not specified | osti.gov |

| Paenibacillus polymyxa | Oxygen-limited vs. aerobic conditions on molasses | Higher acetoin under aerobic conditions | Acetoin | magtech.com.cn |

| Bacillus subtilis GD5 | Uncontrolled dissolved oxygen | 5.88 | Acetoin | mdpi.com |

Once 2,3-butanediol is produced through fermentation, the synthesis of this compound is typically achieved via a separate chemoenzymatic process. This step involves the selective acetylation of one of the hydroxyl groups of 2,3-BD. Lipases are commonly employed for this purpose due to their ability to catalyze esterification reactions with high selectivity under mild conditions. mdpi.comresearchgate.netresearchgate.netbeilstein-journals.org The enzymatic synthesis can be performed through either acylation of the diol or hydrolysis of the corresponding diacetate. researchgate.netresearchgate.net For instance, lipase-catalyzed transesterification of 2,3-butanediol with an acyl donor like vinyl acetate can yield the monoacetate. beilstein-journals.org

The following table outlines the enzymatic synthesis of monoacetates from diols, illustrating the subsequent step after microbial fermentation.

Table 2: Enzymatic Synthesis of Monoacetates from Diols

| Enzyme | Substrate | Reaction Type | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Pig liver esterase (PLE) | Diacetate of a diol | Desymmetrization (hydrolysis) | (1S,4R)-monoacetate | Good optical yield, scalable | mdpi.com |

| Immobilized lipase (B570770) from Candida antarctica (Novozym® 435) | Diacetate of a diol | Transesterification with methanol | (1R,4S)-monoacetate | Excellent chemical and optical yields (95%, 99% ee) | mdpi.com |

| Amano lipase AK (AKL) | Diol | Selective acetylation with vinyl acetate | Monoacetate | 91% yield with >99.4% de | beilstein-journals.org |

Isomeric Forms and Enantiomeric Purity Assessment

The acetylation of one of the two hydroxyl groups in 2,3-butanediol results in this compound, a compound that retains significant structural complexity due to its stereoisomerism.

2,3-Butanediol, the precursor alcohol, exists as three distinct stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-2,3-butanediol, and an achiral meso-2,3-butanediol ((2R,3S)-configuration). The monoacetylation of these precursors leads to different stereoisomers of this compound.

The nomenclature of these diastereomers can be described using the erythro and threo descriptors, which denote the relative configuration of adjacent stereocenters.

Threo isomers : These isomers are derived from the enantiomeric pair of 2,3-butanediol ((2R,3R) and (2S,3S)). Acetylation of racemic (d,l)-2,3-butanediol yields the threo-monoacetates.

Erythro isomers : Acetylation of the achiral meso-2,3-butanediol breaks its plane of symmetry, resulting in a new pair of enantiomeric monoacetates, designated as erythro.

The different isomeric forms are summarized in the table below.

| Precursor Diol Isomer | Configuration | Resulting Monoacetate Isomer | Configuration of Monoacetate |

| (2R,3R)-2,3-Butanediol | R,R | threo | (2R,3R)-3-hydroxybutan-2-yl acetate |

| (2S,3S)-2,3-Butanediol | S,S | threo | (2S,3S)-3-hydroxybutan-2-yl acetate |

| meso-2,3-Butanediol | R,S | erythro | (2R,3S)-3-hydroxybutan-2-yl acetate & (2S,3R)-3-hydroxybutan-2-yl acetate |

The primary goal in the synthesis of chiral molecules is to produce one enantiomer in excess of the other, a measure quantified by the enantiomeric excess (ee). For this compound, high stereospecificity is often achieved through enzymatic reactions.

Research has demonstrated that enzymatic desymmetrization of meso-diols can produce monoacetates with high optical purity. For example, the use of porcine pancreatic lipase (PPL) for the desymmetrization of a meso-diol yielded the corresponding monoacetate with an enantiomeric excess greater than 95%. Similarly, kinetic resolution of racemic (±)-2,3-butanediol through lipase-catalyzed acetylation can yield products with high ee. A study involving sequential kinetic resolution yielded the diacetate ester of (R)-(−)-butanediol with 96% ee, implying that the monoacetate intermediate was also formed with high stereoselectivity. The stereoselectivity in the enzymatic transesterification of 2,3-butanediol was found to be lower than for other diols like 2,4-pentanediol, yielding 89% ee for the R,R-enantiomer.

The stereochemical outcome of the monoacetylation is directly dependent on the stereochemistry of the starting 2,3-butanediol.

Meso Precursors : When meso-2,3-butanediol is used as the substrate in an enantioselective reaction, the process is known as desymmetrization. An enzyme or chiral catalyst selectively acetylates one of the two prochiral hydroxyl groups, leading to a single chiral monoacetate enantiomer. This is a powerful strategy for generating enantiomerically pure compounds from achiral starting materials.

Racemic Precursors : Starting with a racemic mixture of (2R,3R)- and (2S,3S)-2,3-butanediol in a process called kinetic resolution, a chiral catalyst or enzyme will preferentially acetylate one enantiomer over the other. This results in a mixture containing one enantiomer of the monoacetate and the unreacted diol of the opposite configuration. For example, lipase-catalyzed acetylation can favor the (R)-enantiomer, leading to the formation of (R,R)-monoacetate while leaving the (S,S)-2,3-butanediol largely unreacted.

The choice of precursor is therefore a critical decision in the synthetic strategy, determining whether a desymmetrization or a kinetic resolution pathway will be employed to achieve the desired chiral monoacetate.

Methodologies for Stereoselective Synthesis

The production of enantiomerically pure this compound relies on stereoselective synthesis methodologies, which can be broadly categorized into asymmetric catalysis and chemoenzymatic pathways

Metabolic Pathways and Precursors Relevant to 2,3 Butanediol Monoacetate Formation

Pyruvate (B1213749) Metabolism and 2,3-Butanediol (B46004) Biosynthesis in Model Microorganisms

The pathway consists of a three-step enzymatic conversion. nih.gov First, two molecules of pyruvate are condensed to form α-acetolactate. nih.gov This is followed by the decarboxylation of α-acetolactate to acetoin (B143602). creative-enzymes.com Finally, acetoin is reduced to 2,3-BDO. nih.gov This series of reactions not only produces 2,3-BDO but also plays a crucial role in the cell's physiology, including the regulation of the NADH/NAD⁺ ratio and the storage of carbon and energy. nih.gov

The efficiency of the 2,3-BDO biosynthetic pathway is governed by three key enzymes:

α-Acetolactate Synthase (ALS) (EC 2.2.1.6): This enzyme, also known as BudB in some bacteria, initiates the pathway by catalyzing the condensation of two pyruvate molecules to form α-acetolactate. nih.govnih.gov ALS is a critical regulatory point in the pathway and is often subject to feedback inhibition by branched-chain amino acids, as it also participates in their biosynthesis. nih.gov

α-Acetolactate Decarboxylase (ALDC) (EC 4.1.1.5): Also referred to as BudA, this enzyme is responsible for the decarboxylation of α-acetolactate, converting it into acetoin. creative-enzymes.comnih.gov This step is a key irreversible reaction that commits the carbon flow towards 2,3-BDO production. nih.gov ALDC's activity is crucial for preventing the accumulation of α-acetolactate, which can spontaneously decarboxylate to the undesirable byproduct diacetyl. nih.gov

2,3-Butanediol Dehydrogenase (BDH) (EC 1.1.1.4): This NADH-dependent enzyme, also known as BudC, catalyzes the final reduction of acetoin to 2,3-BDO. nih.govnih.gov This reaction is reversible and is essential for regenerating NAD⁺, which is vital for maintaining the redox balance within the cell. nih.gov The stereospecificity of BDH determines the isomeric form of 2,3-BDO produced ((2R,3R)-BDO, (2S,3S)-BDO, or meso-2,3-BDO). nih.gov

Table 1: Key Enzymes in the 2,3-Butanediol Biosynthesis Pathway

| Enzyme | Gene (e.g., in Klebsiella) | EC Number | Reaction Catalyzed | Function |

|---|---|---|---|---|

| α-Acetolactate Synthase | budB | 2.2.1.6 | 2 Pyruvate → α-Acetolactate + CO₂ | Initiates the pathway by condensing two pyruvate molecules. nih.govnih.gov |

| α-Acetolactate Decarboxylase | budA | 4.1.1.5 | α-Acetolactate → Acetoin + CO₂ | Commits carbon to the pathway by irreversibly decarboxylating α-acetolactate. creative-enzymes.comnih.gov |

| 2,3-Butanediol Dehydrogenase | budC | 1.1.1.4 | Acetoin + NADH + H⁺ ↔ 2,3-Butanediol + NAD⁺ | Catalyzes the final reduction step and helps maintain cellular redox balance. nih.govnih.gov |

Acetoin is the direct precursor to 2,3-BDO. nih.gov However, the pathway involves another important intermediate, diacetyl. α-acetolactate, the product of the ALS-catalyzed reaction, is an unstable compound. In the presence of oxygen, it can undergo spontaneous oxidative decarboxylation to form diacetyl. nih.gov Diacetyl can then be reduced to acetoin by diacetyl reductase, an enzyme present in many 2,3-BDO producing microorganisms. researchgate.net

The interconversion between acetoin and diacetyl, and their subsequent reduction to 2,3-BDO, is a complex process influenced by the specific enzymatic makeup of the microorganism and the fermentation conditions. nih.gov The presence of multiple butanediol (B1596017) dehydrogenases can lead to the formation of different stereoisomers of both acetoin and 2,3-BDO. nih.gov

The flow of carbon through the 2,3-BDO pathway is tightly regulated at both the genetic and metabolic levels. The expression of the genes encoding the key enzymes (often found in an operon, e.g., the budABC operon in Klebsiella) is influenced by environmental factors such as pH, oxygen availability, and the concentration of metabolites. nih.govnih.gov For instance, a decrease in pH can trigger the expression of these genes to shift the metabolism from acid production to the synthesis of the more neutral 2,3-BDO. slideshare.net

Metabolic flux is also controlled by the availability of substrates (pyruvate and NADH) and the activity of the enzymes. nih.gov Genetic engineering strategies, such as overexpressing the budA, budB, and budC genes, have been successfully employed to enhance the metabolic flux towards 2,3-BDO production. nih.govnih.gov

Linkages between 2,3-Butanediol Biosynthesis and Cellular Redox Balance

The production of 2,3-BDO is intrinsically linked to the cellular redox state, specifically the ratio of NADH to NAD⁺. The final step of the pathway, the reduction of acetoin to 2,3-BDO catalyzed by BDH, consumes one molecule of NADH. nih.gov This reaction is a critical mechanism for microorganisms to reoxidize the excess NADH generated during glycolysis under oxygen-limiting conditions. nih.govresearchgate.net

By regenerating NAD⁺, the 2,3-BDO pathway allows glycolysis to continue, ensuring a steady supply of ATP for the cell. Therefore, the biosynthesis of 2,3-BDO can be viewed as a "redox valve" that helps to maintain homeostasis of the intracellular NADH/NAD⁺ ratio, which is essential for cell growth and survival. nih.govnih.gov Disrupting competing pathways that also consume NADH, such as lactate (B86563) and ethanol (B145695) production, can further increase the intracellular NADH/NAD⁺ ratio and channel more carbon towards 2,3-BDO. nih.gov

Feedstock Utilization for Microbial 2,3-Butanediol Production (as a precursor to the monoacetate)

The economic viability of microbial 2,3-BDO production largely depends on the cost of the raw materials. Consequently, there is significant research interest in utilizing a wide range of inexpensive and renewable feedstocks. mdpi.com

A variety of renewable carbon sources have been successfully used for 2,3-BDO production:

Sugars: Simple sugars like glucose, fructose, sucrose, and xylose are readily metabolized by many 2,3-BDO producing microorganisms and often result in high product yields. mdpi.comresearchgate.net These sugars can be sourced from crops like corn and sugarcane.

Glycerol (B35011): Crude glycerol, a major byproduct of biodiesel production, is an attractive low-cost feedstock. mdpi.comlnu.se Several bacterial strains, including Klebsiella pneumoniae, can efficiently convert glycerol to 2,3-BDO. researchgate.net

Lignocellulosic Biomass: This abundant and non-food-based resource, which includes agricultural residues (e.g., corn stover, sugarcane bagasse) and forestry waste, is a promising feedstock for sustainable 2,3-BDO production. nih.govnih.gov However, it requires pretreatment and enzymatic hydrolysis to release fermentable sugars. mdpi.com

Waste Gases: Industrial waste gases, such as carbon monoxide (CO) and syngas (a mixture of CO, CO₂, and H₂), can be utilized by certain acetogenic bacteria, like Clostridium autoethanogenum, to produce 2,3-BDO. nih.govnih.gov This approach offers a route to convert waste streams into valuable chemicals. asm.org

Table 2: Examples of Renewable Feedstocks for 2,3-Butanediol Production

| Feedstock Category | Specific Examples | Key Considerations |

|---|---|---|

| Sugars | Glucose, Sucrose, Xylose | High efficiency but can be costly and compete with food production. mdpi.comresearchgate.net |

| Glycerol | Crude Glycerol from Biodiesel | Low-cost byproduct, but impurities may require removal. mdpi.comlnu.se |

| Lignocellulosic Biomass | Corn Stover, Sugarcane Bagasse, Wood Hydrolysate | Abundant and non-food based, but requires significant pretreatment. mdpi.comnih.gov |

| Waste Gases | Carbon Monoxide, Syngas | Utilizes waste streams, but requires specialized gas-fermenting microorganisms. nih.govnih.gov |

Advanced Analytical Methodologies for 2,3 Butanediol Monoacetate

Spectroscopic Characterization Techniques

Mass Spectrometry (GC-MS, LC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2,3-Butanediol (B46004) monoacetate. researchgate.net The coupling of gas chromatography's separation power with the sensitive and specific detection of mass spectrometry allows for robust identification and purity assessment. In GC-MS analysis, the compound is first separated from other components in a sample based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio (m/z).

The identification of 2,3-Butanediol monoacetate is confirmed by comparing its retention time and mass spectrum to that of a known standard or a reference library, such as the NIST Mass Spectrometry Data Center. nist.govnist.gov The mass spectrum of a related compound, 2,3-butanediol, shows characteristic intense ions at m/z 45. researchgate.net For this compound, the fragmentation pattern would be expected to show characteristic ions corresponding to the loss of the acetyl group and other specific cleavages.

The purity of a sample can be determined by integrating the peak area of this compound in the chromatogram and comparing it to the total area of all detected peaks. Methodologies for analyzing the parent compound, 2,3-butanediol, in complex matrices like wine and fermentation broths often involve extraction with a solvent such as ethyl ether followed by direct analysis on a polar GC column. oiv.intoiv.int These methods can be adapted for its monoacetate derivative.

Below is a table summarizing typical GC conditions used for the analysis of this compound, based on data from the NIST WebBook. nist.gov

| Parameter | Condition 1 | Condition 2 |

| Column Type | Capillary | Capillary |

| Active Phase | DB-Wax | DB-FFAP |

| Column Dimensions | 60 m x 0.25 mm x 0.25 µm | 30 m x 0.32 mm x 0.25 µm |

| Carrier Gas | Helium | Hydrogen |

| Temperature Program | 40°C for 10 min, then 3 K/min to 220°C, hold for 10 min | 40°C for 2 min, then 5 K/min to 240°C |

| Retention Index (Polar) | 1560 / 1572 | 1573 / 1587 |

While GC-MS is well-suited for this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) could also be employed, particularly for less volatile derivatives or when analyzing complex liquid samples with minimal preparation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate by stretching or bending at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule, showing absorption bands corresponding to its functional groups.

For this compound, the key functional groups are the hydroxyl group (-OH) from the diol structure and the ester group (-O-C=O) from the acetate (B1210297) moiety. Studies on the parent compound, 2,3-butanediol, have extensively characterized the O-H stretching and bending vibrations. uc.ptresearchgate.net The FT-IR spectrum of this compound would be expected to exhibit the following characteristic absorption bands:

A broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

A strong, sharp absorption band around 1740-1735 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group.

Absorption bands in the 1250-1000 cm⁻¹ region, corresponding to the C-O stretching vibrations of both the ester and the alcohol groups.

Absorptions in the 3000-2850 cm⁻¹ region due to C-H stretching vibrations of the methyl and methine groups.

By analyzing the presence, position, and shape of these bands, FT-IR spectroscopy provides rapid and definitive confirmation of the compound's functional group composition.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | Stretching, hydrogen-bonded | 3500 - 3200 (broad) |

| Carbonyl (C=O) | Stretching | 1740 - 1735 (strong, sharp) |

| Ester/Alcohol (C-O) | Stretching | 1250 - 1000 |

| Alkane (C-H) | Stretching | 3000 - 2850 |

Development of Rapid and Sensitive Detection Assays (e.g., Enzymatic assays for related compounds)

While chromatographic methods provide detailed structural and purity information, they can be time-consuming and not always suitable for high-throughput screening. nih.gov Consequently, there is interest in developing rapid and sensitive assays. Although a specific enzymatic assay for this compound is not widely reported, highly effective assays have been developed for the parent compound, 2,3-butanediol, which serve as a model for future development. nih.govnih.gov

One such method is a rapid and sensitive enzymatic assay for 2,3-butanediol that utilizes the enzyme 2,3-butanediol dehydrogenase (Bdh). nih.govresearchgate.net In a study, Clostridium ljungdahlii 2,3-butanediol dehydrogenase (CL-Bdh) was used to determine the concentration of 2,3-butanediol by measuring the reduction of NADP⁺ to NADPH, which can be monitored spectrophotometrically at a wavelength of 340 nm. nih.govnih.gov

The key advantages of this enzymatic assay are its high sensitivity and speed. The assay can detect 2,3-butanediol concentrations as low as 0.01 mM, making it significantly more sensitive than conventional HPLC methods, which have a detection limit closer to 0.15 mM. nih.govnih.gov Furthermore, the assay can be performed in a 96-well plate format, making it ideal for the high-throughput screening of microorganisms that produce 2,3-butanediol. nih.gov When applied to screen 23 samples, the enzymatic assay identified 14 positive producers, whereas HPLC only detected eight. nih.govnih.gov This demonstrates the assay's effectiveness for screening purposes, where speed and sensitivity are paramount.

| Feature | Enzymatic Assay (for 2,3-Butanediol) | HPLC Method |

| Principle | Spectrophotometric measurement of NADP⁺ reduction by 2,3-butanediol dehydrogenase | Chromatographic separation with refractive index or UV detection |

| Lower Detection Limit | 0.01 mM nih.govnih.gov | >0.15 mM nih.govnih.gov |

| Sensitivity | ~15 times more sensitive than HPLC nih.gov | Standard |

| Analysis Time | ~20 minutes nih.gov | 40-60 minutes per sample nih.gov |

| High-Throughput Suitability | High (96-well plate format) nih.gov | Low nih.gov |

The development of similar enzymatic assays targeting the ester linkage or the remaining hydroxyl group could provide a rapid and sensitive detection method specifically for this compound.

Derivatives and Chemical Transformations of 2,3 Butanediol Monoacetate

Subsequent Esterification Reactions

The presence of a secondary alcohol group allows 2,3-butanediol (B46004) monoacetate to undergo a second esterification reaction, primarily to form the corresponding diacetate.

Conversion to 2,3-Butanediol Diacetate

The formation of 2,3-butanediol diacetate from 2,3-butanediol is a sequential process where the monoacetate is a key intermediate. The first step involves the esterification of one mole of 2,3-butanediol (2,3-BDO) with one mole of acetic acid (AA) to produce one mole of 2,3-butanediol monoacetate and one mole of water. researchgate.net The second step involves the esterification of the remaining alcohol function on the monoacetate with another mole of acetic acid to yield 2,3-butanediol diacetate and a second mole of water. researchgate.net

Monoesterification: CH3CH(OH)CH(OH)CH3 + CH3COOH ⇌ CH3CH(OH)CH(OOCCH3)CH3 + H2O

Diesterification: CH3CH(OH)CH(OOCCH3)CH3 + CH3COOH ⇌ CH3CH(OOCCH3)CH(OOCCH3)CH3 + H2O

This conversion is a critical step in certain industrial processes, such as the historical production of 1,3-butadiene (B125203) for synthetic rubber, which involved the pyrolysis of the diacetate. wikipedia.org

Optimization of Reaction Conditions for Diacetate Formation

The efficiency of the conversion of the monoacetate to the diacetate is highly dependent on the reaction conditions. Key parameters that are optimized include temperature, catalyst type and concentration, and the molar ratio of reactants.

A kinetic study utilizing a heterogeneous catalyst, the ion-exchange resin Amberlyst 36, investigated the effects of these parameters. youtube.com The reaction was studied at temperatures ranging from 50 to 110 °C with varying catalyst loads and molar ratios of acetic acid to 2,3-butanediol. youtube.com The use of a heterogeneous catalyst is advantageous as it simplifies separation and recycling. researchgate.net

Another critical aspect of optimization is the removal of water, which is a byproduct of the reaction. As esterification is a reversible reaction, the presence of water can drive the equilibrium back towards the reactants (hydrolysis), reducing the yield of the diacetate. A common strategy to overcome this is the use of an entraining agent, such as isopropyl ether, which forms an azeotrope with water and allows for its continuous removal by distillation. acs.org This technique shifts the equilibrium towards the products, resulting in a higher yield of 2,3-butanediol diacetate. acs.org In some historical processes, a sulfuric acid catalyst was used in conjunction with this azeotropic distillation. acs.org

| Parameter | Range/Type Investigated | Purpose of Optimization | Reference |

|---|---|---|---|

| Temperature | 50 - 110 °C | To determine the effect on reaction rate and equilibrium. | youtube.com |

| Catalyst | Ion-exchange resin (Amberlyst 36), Sulfuric Acid | To increase reaction rate and enable easier separation. | youtube.comacs.org |

| Reactant Molar Ratio | Acetic Acid to 2,3-Butanediol from 2:1 to 12:1 | To shift equilibrium towards product formation. | youtube.com |

| Water Removal | Azeotropic distillation with an entraining agent (e.g., isopropyl ether) | To shift equilibrium towards product formation by removing a byproduct. | acs.org |

Hydrolysis of the Ester Bond

Hydrolysis, the cleavage of the ester bond by reaction with water, is the reverse of the esterification reaction. This process can be catalyzed by either an acid or a base (saponification) to regenerate the alcohol (2,3-butanediol) and a carboxylate or carboxylic acid. ucalgary.ca

Under acidic conditions, the mechanism is the microscopic reverse of the Fischer esterification. ucalgary.ca The carbonyl oxygen of the ester is protonated by the acid catalyst, which activates the carbonyl carbon, making it more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the alcohol (in this case, the 3-hydroxy-2-butyl group) would initially seem plausible, but the final step involves the loss of an acetic acid molecule to regenerate the diol.

Under basic conditions, a process known as saponification, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. ucalgary.camasterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, eliminating the alkoxide (the conjugate base of this compound's alcohol component) as the leaving group and forming a carboxylic acid. masterorganicchemistry.com A rapid acid-base reaction follows, where the alkoxide deprotonates the newly formed carboxylic acid, resulting in the final products: 2,3-butanediol and a carboxylate salt. ucalgary.ca This final deprotonation step makes the reaction essentially irreversible under basic conditions. masterorganicchemistry.com

Application as a Building Block in Organic Synthesis

This compound, and its parent diol, serve as valuable bio-based platform chemicals for the synthesis of a variety of other materials, including polymers. researchgate.net The ability to derive this molecule from fermentation processes makes it an attractive renewable feedstock for the chemical industry. nih.gov

Pathways to Polyimides and Other Polymer Derivatives

The esterified forms of 2,3-butanediol are recognized as precursors for the production of high-performance polymers like polyimides. researchgate.net Polyimides are typically synthesized in a two-step method involving the reaction of a dianhydride with a diamine to first form a poly(amic acid) precursor, which is then cyclized to the final polyimide. ugent.be While 2,3-butanediol itself is not a direct monomer in this classic pathway, its derivatives can be chemically modified to create suitable monomers for polyimide or other polymer syntheses.

More directly, 2,3-butanediol has been successfully used as a bio-based secondary diol monomer to synthesize copolyesters. researchgate.netnih.gov Specifically, it has been incorporated into terephthalate-based polyesters, often in combination with ethylene (B1197577) glycol (EG). researchgate.netnih.gov The inclusion of 2,3-butanediol in the polymer chain has a significant impact on the material's properties. Due to the presence of methyl branches, which reduce chain flexibility, polymers containing 2,3-butanediol exhibit a higher glass transition temperature (Tg) compared to their purely ethylene glycol-based counterparts. researchgate.net However, the lower reactivity of the secondary hydroxyl groups in 2,3-butanediol can make it challenging to achieve high molecular weights, especially at high incorporation ratios. masterorganicchemistry.com

| Polymer System | 2,3-BDO Content (Ratio to EG) | Resulting Property Change | Reference |

|---|---|---|---|

| Terephthalate Copolyester | 28:72 | Achieved molecular weight (Mn) of 31.5 kDa and Tg of 88 °C. | researchgate.netnih.gov |

| Terephthalate Copolyester | 78:22 | Molecular weight (Mn) dropped to 18.1 kDa, but Tg increased to 104 °C. | researchgate.netnih.gov |

| Terephthalate Homopolyester | 100% (no EG) | Molecular weight (Mn) further dropped to 9.8 kDa with a Tg of 104 °C. | researchgate.netnih.gov |

| Aliphatic Polyesters | 100% (with long-chain diacids) | Achieved high molecular weights (up to 59,000 g/mol) with appropriate conditions. | masterorganicchemistry.com |

Industrial and Niche Applications of 2,3 Butanediol Monoacetate

Role in Flavor and Aroma Science in Food and Beverage Matrices

2,3-Butanediol (B46004) monoacetate is a significant contributor to the complex aromatic profiles of numerous fermented foods and beverages. Its presence is a result of microbial fermentation processes, where it is formed alongside its parent compound, 2,3-butanediol, and its di-acetylated counterpart, 2,3-butanediol diacetate.

Research has identified 2,3-butanediol monoacetate as a key volatile component in a variety of food products. In Charentais cantaloupe melons, both this compound and 2,3-butanediol diacetate have been identified, with their concentrations being notably higher in certain genotypes. nih.gov The compound is also recognized for its significant contribution to the aromatic character of melons and bananas. researchgate.net

In the realm of fermented products, its role is particularly prominent. During the fermentation of cocoa beans, the use of specific yeast starter cultures can lead to the formation of this compound, which is associated with unique creamy, buttery, and banana-like flavor notes in the final product. cirad.fr It has also been detected in various wines, including White Riesling, Cabernet Sauvignon, and Ruby Cabernet, where it forms part of the complex mixture of volatile compounds that define the wine's bouquet. vdoc.pubresearchgate.net The compound's formation is a part of the broader set of biochemical reactions that occur during alcoholic fermentation.

The following table summarizes the documented presence of this compound in various food and beverage matrices.

Table 1: Documented Presence of this compound in Fermented Products| Food/Beverage Matrix | Finding | Reference(s) |

| Melons | Identified as a volatile component, particularly in Charentais cantaloupe and Japanese melons. | nih.gov |

| Bananas | Contributes significantly to the aromatic profile. | researchgate.net |

| Cocoa | Found in fermented beans, linked to creamy, buttery, and banana-like notes with certain yeast starters. | cirad.fr |

| Wine | Identified in various cultivars such as White Riesling and Carménère. | vdoc.pubresearchgate.net |

Chemical correlation studies often analyze the entire suite of volatile compounds to understand flavor. In wine, this compound is one of many esters that contribute to the final perceived flavor and aroma. researchgate.net Its formation is related to its precursor, 2,3-butanediol, which itself can have a bitter taste, and its oxidation product, diacetyl, which imparts buttery notes. The balance of these and other compounds is critical to the final sensory profile.

Precursor in the Synthesis of Specialized Industrial Polymers and Materials

Beyond its role in flavor and aroma, 2,3-butanediol and its derivatives serve as valuable platform chemicals. The esterified forms of 2,3-butanediol, a category that includes this compound, are noted as precursors for the production of polyimides. researchgate.net Polyimides are high-performance polymers known for their thermal stability, chemical resistance, and mechanical strength, making them essential in the aerospace, electronics, and automotive industries. The synthesis pathway involves the reaction of the diol or its esterified derivatives with other monomers to build the polymer chain.

The parent compound, 2,3-butanediol, is a well-established bio-based monomer used in the synthesis of a range of polymers, including polyesters and polyurethanes. As a direct derivative, the monoacetate represents a functionalized intermediate that can be employed in these polymerization reactions.

Potential as a Chemical Intermediate in Non-prohibited Industrial Processes

This compound functions as a chemical intermediate in various synthetic pathways. It is an intermediary in the esterification of 2,3-butanediol with acetic acid to form 2,3-butanediol diacetate. nist.gov This reaction is a fundamental process in organic synthesis.

Furthermore, the broader class of butanediol (B1596017) esters, including the monoacetate, is utilized in the formulation of a range of consumer and industrial products. Patents describe the use of 2,3-butanediol esters in spices, essences, cosmetics, soaps, and medicines, highlighting their utility as intermediates in these industries. google.com The parent compound, 2,3-butanediol, is a significant intermediate for producing high-value bulk chemicals such as methyl ethyl ketone (MEK), a solvent and fuel additive, and 1,3-butadiene (B125203), a key monomer for synthetic rubber. researchgate.netmdpi.com The esterification process, which produces this compound, is a key step in creating derivatives for these varied applications. researchgate.net

Computational Studies and Modeling Approaches

Computational Chemistry for Structure-Activity Relationships of Isomers

While direct computational studies on 2,3-butanediol (B46004) monoacetate are not extensively documented in publicly available literature, significant insights can be derived from theoretical investigations into its parent molecule, 2,3-butanediol (2,3-BDO). The conformational landscape of the monoacetate is fundamentally governed by the stereochemistry of the butane-2,3-diol backbone.

Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the diastereomers of 2,3-BDO. Research combining FT-IR spectroscopy with DFT calculations (at the B3LYP/6-311++G** level of theory) has successfully identified the most stable conformers for both the (R,S)-meso and the (S,S)-chiral forms of 2,3-BDO. dntb.gov.uaresearchgate.net

When one of the hydroxyl groups is esterified to form 2,3-butanediol monoacetate, the potential for intramolecular hydrogen bonding is altered. The acetate (B1210297) group can act as a hydrogen bond acceptor, potentially interacting with the remaining free hydroxyl group. DFT calculations would be essential to determine the preferred conformations of the monoacetate isomers. By calculating the relative energies of different conformers, researchers can predict the most likely three-dimensional structures.

This structural information is the foundation of structure-activity relationships. The accessibility of the remaining hydroxyl group for further reaction (e.g., to form the diacetate), the molecule's polarity, and its interaction with catalysts or solvents are all dependent on its conformational state. For instance, a conformation that sterically hinders the hydroxyl group would be expected to have lower reactivity in subsequent esterification steps.

| Parameter | (R,S)-2,3-BD | (S,S)-2,3-BD | Computational Method |

|---|---|---|---|

| Most Stable O-C-C-O Conformation | Gauche | Gauche | DFT (B3LYP)/6-311++G |

| Intramolecular H-Bond Energy (ΔH) | ~6-8 kJ mol⁻¹ | ~6-8 kJ mol⁻¹ | DFT/Empirical Correlations |

| O-C-C-O Rearrangement Barrier | 20-30 kJ mol⁻¹ | 20-30 kJ mol⁻¹ | DFT (B3LYP)/6-311++G |

Kinetic Modeling of Synthesis Pathways and Reaction Mechanisms

The synthesis of this compound is typically the first step in the esterification of 2,3-butanediol with acetic acid. This process involves a sequence of reversible reactions, making kinetic modeling crucial for process optimization and reactor design.

The esterification is a two-step process:

Step 1: 2,3-Butanediol reacts with acetic acid to form this compound and water.

Step 2: The newly formed monoacetate reacts with a second molecule of acetic acid to yield 2,3-butanediol diacetate and another molecule of water.

A comprehensive kinetic study of the heterogeneous esterification of 2,3-butanediol with acetic acid over an ion-exchange resin (Amberlyst 36) has been conducted. researchgate.net Experiments were performed in a batch reactor under various conditions, including different catalyst amounts (1.1% to 4.4% relative to 2,3-BDO), reactant molar ratios (acetic acid to 2,3-BDO from 2 to 12), and temperatures (50 to 110 °C). researchgate.net

Based on the experimental data, a kinetic model was developed. The model assumes that the reactions are elementary and reversible. The reaction rates (r) are expressed as follows:

r1 = k1[2,3-BDO][AA] - k-1[2,3-BDOmonoAc][H₂O]

r2 = k2[2,3-BDOmonoAc][AA] - k-2[2,3-BDOdiAc][H₂O]

Where k1, k-1, k2, and k-2 are the kinetic rate constants for the forward and reverse reactions of the first and second esterification steps, respectively. researchgate.net This model, comprising a set of differential equations, was used to determine the kinetic and thermodynamic constants by fitting the model's predictions to the experimental concentration profiles over time. The study successfully found a single set of parameters capable of accurately representing the evolution of all chemical species during the reaction. researchgate.net

| Parameter | Value | Units |

|---|---|---|

| k₁ (Forward, Step 1) | 1.5 x 10⁻⁴ | L mol⁻¹ min⁻¹ |

| k₋₁ (Reverse, Step 1) | 3.0 x 10⁻⁵ | L mol⁻¹ min⁻¹ |

| k₂ (Forward, Step 2) | 7.0 x 10⁻⁵ | L mol⁻¹ min⁻¹ |

| k₋₂ (Reverse, Step 2) | 1.0 x 10⁻⁵ | L mol⁻¹ min⁻¹ |

| K₁ (Equilibrium Constant, Step 1) | 5.0 | Dimensionless |

| K₂ (Equilibrium Constant, Step 2) | 7.0 | Dimensionless |

Note: Values are adapted from graphical data presented in kinetic modeling studies for illustrative purposes. researchgate.net

Molecular Dynamics Simulations for Esterification Processes

An MD simulation for the esterification of 2,3-butanediol would involve creating a simulation box containing the reactant molecules (2,3-butanediol and acetic acid), a catalyst (if applicable), and solvent molecules. The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time.

This approach could provide critical insights into several aspects of the reaction:

Reaction Mechanism: By visualizing the atomic trajectories, MD can help elucidate the step-by-step mechanism of ester formation, including the approach of the reactants, the formation of the tetrahedral intermediate, and the departure of the water molecule.

Role of the Catalyst: In a catalyzed reaction, MD simulations can show how the catalyst interacts with the reactants. For a heterogeneous catalyst like an ion-exchange resin, simulations could model the binding of the alcohol and acid to the active sites and show how the catalyst facilitates proton transfer.

Solvent Effects: The surrounding solvent molecules can significantly influence reaction rates. MD simulations can reveal the explicit role of the solvent in stabilizing transition states or intermediates through hydrogen bonding and other non-covalent interactions.

Enzymatic Catalysis: For lipase-catalyzed synthesis of this compound, MD is particularly useful. It can be used to study the docking of the 2,3-butanediol substrate into the enzyme's active site, identify key amino acid residues involved in catalysis, and understand how the enzyme's conformational changes affect its activity and selectivity. nih.gov For instance, simulations can show how the enzyme preferentially exposes one hydroxyl group over the other to the catalytic site, leading to regioselectivity.

By providing a dynamic picture of the reaction environment, MD simulations can complement the static energy calculations from quantum chemistry and the macroscopic view from kinetic modeling, offering a more complete understanding of the esterification process.

Emerging Research Themes and Future Perspectives on 2,3 Butanediol Monoacetate

Development of Sustainable and Environmentally Benign Synthesis Processes

The sustainable production of 2,3-Butanediol (B46004) monoacetate is intrinsically linked to the green synthesis of its precursor, 2,3-BDO, and the subsequent environmentally friendly esterification process. The primary route to bio-based 2,3-BDO involves the microbial fermentation of renewable feedstocks. mdpi.comnih.gov A significant body of research is dedicated to producing 2,3-BDO from varied and non-food biomass, which forms the foundation of the monoacetate's sustainable credentials. nih.govencyclopedia.pub

The conversion of 2,3-BDO to its monoacetate is most sustainably achieved through enzymatic catalysis, which operates under mild conditions, reduces energy consumption, and minimizes waste compared to traditional chemical methods. Lipases are the most prominent biocatalysts for this transformation due to their efficiency in catalyzing acylation reactions. nih.govresearchgate.net The reaction typically involves the transesterification of 2,3-BDO using an acyl donor, such as vinyl acetate (B1210297), in a non-aqueous solvent. This chemoenzymatic approach offers high selectivity, often targeting one hydroxyl group to yield the monoacetate with high purity. researchgate.net

Key research findings in this area focus on:

Biocatalyst Selection: Identifying robust lipases, such as those from Aspergillus niger or Burkholderia cepacia, that exhibit high regioselectivity for monoacetylation of diols. nih.govresearchgate.net

Reaction Optimization: Fine-tuning parameters like solvent choice, temperature, and acyl donor to maximize conversion rates and selectivity towards the monoacetate.

Process Simplification: Developing methods for in-situ esterification following 2,3-BDO fermentation to create a more streamlined and economical process.

A patent has described chemical synthesis routes for 2,3-butanediol esters, including reaction of 2,3-butanediol with acetic acid using a heteropolyacid as a catalyst, offering an alternative to enzymatic processes. google.com

| Feedstock for 2,3-BDO | Fermentation Microorganism | Key Advantage |

| Lignocellulosic Biomass | Enterobacter cloacae, Klebsiella oxytoca | Utilizes abundant, non-food agricultural and forestry waste. nih.gov |

| Crude Glycerol (B35011) | Klebsiella pneumoniae, Raoultella terrigena | Valorizes a low-cost byproduct of the biodiesel industry. nih.govresearchgate.net |

| Sugars (Glucose, Xylose) | Saccharomyces cerevisiae, Bacillus licheniformis | High-yield, well-understood fermentation pathways. nih.govnih.gov |

| Whey | Lactococcus lactis | Converts dairy industry waste into a value-added chemical. |

Advancements in High-Throughput Screening for Novel Biocatalysts

Discovering novel and more efficient biocatalysts is critical for the economic viability of 2,3-Butanediol monoacetate production. The primary targets for discovery are lipases and esterases with high activity and specific selectivity for the acetylation of 2,3-BDO. High-throughput screening (HTS) methods are indispensable for rapidly evaluating large libraries of enzymes, whether from microbial isolates or created through directed evolution. nih.gov

Modern HTS assays for lipolytic enzymes have moved beyond simple agar (B569324) plate methods to more sophisticated techniques performed in microtiter plates, enabling the analysis of thousands of variants. nih.gov These methods often rely on:

Chromogenic Substrates: Using synthetic substrates like p-nitrophenyl esters that release a colored compound upon hydrolysis, allowing for spectrophotometric quantification of enzyme activity. nih.gov

Fluorogenic Substrates: Employing substrates that release a fluorescent molecule, offering even higher sensitivity for detecting enzyme activity. researchgate.net

pH Indicators: Detecting the release of carboxylic acids during esterification or hydrolysis through a change in the color of a pH indicator. nih.gov

While these methods typically screen for hydrolytic activity, they are foundational for identifying promising enzymes which can then be tested for their synthetic (esterification) capabilities. researchgate.net For the specific production of this compound, screening would focus on identifying enzymes that can efficiently use 2,3-BDO as a substrate and an acyl donor like vinyl acetate.

Furthermore, HTS is also applied upstream to find superior microbial strains for producing the 2,3-BDO precursor. A rapid and sensitive enzymatic assay for 2,3-BDO has been developed that is 15 times more sensitive than HPLC, allowing for effective screening of 2,3-BDO-producing microbes in a microtiter plate format. nih.gov This enables the rapid identification of high-yield strains, which is the first step towards an efficient integrated production process for the monoacetate. nih.gov

| Screening Technique | Principle | Application for 2,3-BDO Monoacetate Synthesis |

| Spectrophotometric Assays | Release of a chromophore (e.g., p-nitrophenol) from a synthetic ester. nih.gov | Primary screening of lipase (B570770)/esterase libraries for general hydrolytic activity. |

| Fluorimetric Assays | Release of a fluorophore (e.g., umbelliferone) from a synthetic ester. researchgate.net | High-sensitivity screening to detect low levels of enzyme activity. |

| pH Indicator Assays | Color change resulting from the release of fatty acids during hydrolysis. nih.gov | Screening for lipolytic activity on agar plates or in liquid assays. |

| Enzymatic Assays (for precursor) | Measuring the reduction of NADP+ by 2,3-butanediol dehydrogenase. nih.gov | High-throughput screening of microorganisms for high-yield 2,3-BDO production. |

Enhanced Stereoselective Production of Specific this compound Isomers

2,3-Butanediol has three stereoisomers: (2R,3R)-BDO, (2S,3S)-BDO, and meso-2,3-BDO. wikipedia.org Consequently, its monoacetate derivative also exists in different chiral forms. The ability to produce specific, enantiomerically pure isomers of this compound is highly desirable, as chirality is crucial in the synthesis of fine chemicals and pharmaceuticals. cjcatal.com

The key to stereoselective production lies in the use of biocatalysts, particularly lipases, which are well-known for their ability to discriminate between enantiomers of a racemic substrate. researchgate.netmdpi.com This process, known as kinetic resolution, involves the preferential acylation of one enantiomer in a racemic mixture of 2,3-BDO, leaving the other enantiomer unreacted. This yields an enantiomerically enriched monoacetate and the unreacted, optically pure diol.

Research in this domain is focused on:

Enzyme Selection: Screening different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find those with the highest enantioselectivity (E-value) for the acetylation of a specific 2,3-BDO isomer. nih.govcore.ac.uk

Substrate Engineering: The microbial production of the 2,3-BDO precursor can be engineered to yield specific stereoisomers. For example, by deleting or overexpressing certain butanediol (B1596017) dehydrogenase (BDH) genes in bacteria like Bacillus licheniformis or Klebsiella pneumoniae, fermentation can be directed to produce nearly pure (2R,3R)-2,3-BDO or meso-2,3-BDO. nih.govrsc.org Using these enantiopure starting materials for the subsequent enzymatic acetylation step simplifies the process and maximizes the yield of the desired monoacetate isomer.

This combination of metabolic engineering to create a stereochemically pure precursor and subsequent highly enantioselective enzymatic acylation represents the most advanced strategy for producing specific this compound isomers. rsc.orgresearchgate.net

Integration of this compound Production into Integrated Biorefinery Concepts

The commercial feasibility of bio-based chemicals like this compound heavily depends on their integration into biorefinery models. A biorefinery aims to convert biomass into a spectrum of value-added products, similar to how a petroleum refinery produces multiple fuels and chemicals. encyclopedia.pub The production of 2,3-BDO is already a prime candidate for biorefineries, utilizing waste streams like lignocellulosic hydrolysates and crude glycerol. mdpi.comnih.gov

The synthesis of this compound represents a downstream upgrading process within such a biorefinery. After the fermentative production and extraction of 2,3-BDO, it can be converted into the monoacetate to enhance its value and expand its market applications. This integration offers several advantages:

Resource Efficiency: Co-products from the initial biomass processing and fermentation can be utilized for energy generation or to produce other chemicals, minimizing waste.

Sustainability: The entire production chain, from renewable feedstock to the final monoacetate product, can be designed to have a low carbon footprint. nih.gov

The challenge lies in efficiently coupling the fermentation and separation of 2,3-BDO with the subsequent esterification step. Developing a continuous process where the extracted diol is directly fed into an enzymatic reactor for acetylation is a key goal for future industrial-scale implementation.

Exploration of Novel Industrial Applications Beyond Current Scope

While 2,3-BDO has established applications as a precursor for chemicals like methyl ethyl ketone (MEK) and 1,3-butadiene (B125203), its ester derivatives, including the monoacetate, open up new possibilities. mdpi.comresearchgate.net The presence of both an ester group and a free hydroxyl group gives the monoacetate unique chemical functionality, making it a potentially valuable intermediate.

Emerging applications are being explored in several sectors:

Polymers and Plasticizers: 2,3-BDO esters can be used in the synthesis of various polymers and plasticizers. The monoacetate could serve as a monomer or an additive to modify polymer properties. chemcess.com

Pharmaceuticals and Cosmetics: Esterification of 2,3-BDO is explicitly mentioned as a route to create precursors for drugs and cosmetics. researchgate.net The monoacetate's properties as a solvent or humectant could be beneficial in various formulations.

Fine Chemicals Synthesis: Optically active isomers of this compound can serve as valuable chiral building blocks for the asymmetric synthesis of more complex molecules. cjcatal.com

Flavors and Fragrances: Derivatives of 2,3-BDO, such as diacetyl (formed via dehydrogenation), are used as flavoring agents. The monoacetate could potentially serve as a precursor or modifier in this industry. chemcess.com

Historically, the pyrolysis of 2,3-butanediol diacetate was a method to produce high-purity 1,3-butadiene for synthetic rubber, indicating the potential of its esters as chemical intermediates. chemcess.com Further research is needed to fully characterize the properties of this compound and validate its performance in these and other novel applications, which will ultimately drive its commercial production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.